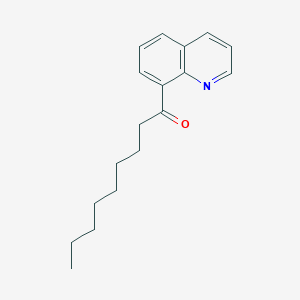

1-(Quinolin-8-YL)nonan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

65826-84-8 |

|---|---|

Molecular Formula |

C18H23NO |

Molecular Weight |

269.4 g/mol |

IUPAC Name |

1-quinolin-8-ylnonan-1-one |

InChI |

InChI=1S/C18H23NO/c1-2-3-4-5-6-7-13-17(20)16-12-8-10-15-11-9-14-19-18(15)16/h8-12,14H,2-7,13H2,1H3 |

InChI Key |

BBSNCGGHEFNVAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 1 Quinolin 8 Yl Nonan 1 One Analogues

Principles of Structure-Activity Relationship in Quinoline (B57606) Research

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. mdpi.com For quinoline derivatives, SAR studies are crucial for optimizing their therapeutic effects, which span from antimalarial and anticancer to antimicrobial and anti-inflammatory activities. derpharmachemica.comacs.orgresearchgate.net The quinoline scaffold itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers multiple positions (2, 3, 4, 5, 6, 7, and 8) for substitution, allowing for extensive structural modifications. nih.govmdpi.com

Key principles guiding SAR in quinoline research include:

The nature of the substituent: The electronic properties (electron-donating or electron-withdrawing), hydrophobicity, and steric bulk of substituents can dramatically alter a molecule's interaction with its biological target. nih.govmdpi.com

The position of the substituent: The location of a functional group on the quinoline ring is critical and can dictate the compound's potency and selectivity. nih.gov

The scaffold itself: The core quinoline structure is considered a "privileged scaffold" as its modification has led to numerous active compounds. derpharmachemica.com The aromatic nature of the rings allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov

Side chain characteristics: The length, flexibility, and functionalization of side chains attached to the quinoline core significantly impact biological activity. ijshr.com

These principles are explored through the synthesis and biological evaluation of analogue series, where systematic changes are made to a lead compound to map the chemical space and identify key structural features for optimal activity.

Impact of Quinoline Core Modifications on Biological Performance

Modifications to the fundamental quinoline ring system can profoundly affect the biological performance of its derivatives. The fused benzene and pyridine rings create a unique electronic and steric environment that can be fine-tuned to enhance interactions with specific biological targets. mdpi.com

One common modification is the introduction of substituents onto the benzene portion (positions 5, 6, 7, and 8) or the pyridine portion (positions 2, 3, and 4) of the quinoline nucleus. For instance, the introduction of a fluorine atom at the C-6 position has been shown to significantly enhance the antibacterial activity of some quinolone series. nih.gov Similarly, altering the position of a hydroxyl group can affect hydrogen-bonding capacity and lipophilicity, which in turn can shift receptor affinity and metabolic processing.

Replacing the quinoline core with related heterocyclic systems, such as a naphthalene (B1677914) or acridine (B1665455) moiety, has also been explored. However, these changes often lead to a decrease or complete loss of activity, suggesting that the quinoline nucleus is often essential for the specific biological effects observed in many compound series. Computational methods are increasingly used to predict how modifications to the quinoline scaffold will affect properties like solubility, bioavailability, and selectivity, thereby guiding the design of new derivatives with improved pharmacological profiles. nih.gov

Role of the Nonan-1-one Side Chain Length and Functionalization

Research has shown that the length of an alkyl or functionalized alkyl side chain can be more influential than stereochemistry in determining the antibacterial activity of some quinoline derivatives. ijshr.com The introduction of a hydrophobic alkyl chain can enhance anticancer activity by improving the binding affinity to a target receptor. nih.gov This suggests that the nine-carbon chain of the nonan-1-one moiety in the title compound contributes significantly to its lipophilicity, which can facilitate cell membrane penetration.

The ketone (C=O) functional group within the side chain is also a key feature. Ketones can act as hydrogen bond acceptors, potentially forming crucial interactions within a receptor's binding site. The synthesis of 2-acyl-3-aryl(alkyl)quinolines and 8-acylquinolines has been a subject of interest, indicating the importance of the acyl (including keto) functionality in developing new bioactive compounds. The presence of a ketone in the side chain of aromatic compounds has been explored for various pharmacological activities, including antimalarial properties.

The following table illustrates the general principle of how side-chain characteristics influence biological activity in quinoline derivatives, based on findings from various studies.

| Side Chain Characteristic | General Influence on Biological Activity | Example Context | Reference(s) |

| Increased Alkyl Chain Length | Can increase lipophilicity and binding affinity, but an optimal length often exists. | Anticancer, Antibacterial | nih.govijshr.com |

| Presence of a Ketone Group | Can act as a hydrogen bond acceptor, crucial for receptor interaction. | Antimalarial, General Bioactivity | |

| Introduction of Halogens | Can improve anticancer activity by increasing lipophilicity and cellular uptake. | Anticancer | nih.gov |

| Presence of Bulky Groups | Can decrease activity by reducing flexibility and accessibility to the target receptor. | Anticancer | nih.gov |

| Presence of an Amino Group | Can introduce a titratable site, potentially increasing activity and selectivity. | Antimalarial |

These findings underscore the importance of the nonan-1-one side chain in defining the pharmacological profile of 1-(Quinolin-8-YL)nonan-1-one, with both the alkyl length (nonan) and the carbonyl function (one) being key contributors to its potential interactions with biological systems.

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on the biological activity of quinoline derivatives. When a chiral center is present, the resulting enantiomers (non-superimposable mirror images) can exhibit significantly different potencies, receptor affinities, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in a series of quinoline-imidazole hybrids developed as antimalarial agents, the separation of a racemic mixture revealed that one enantiomer, (-)-11(xxxii), possessed more potent antimalarial activity than the other. This highlights that a specific spatial arrangement is often required for optimal interaction with the biological target. Similarly, for certain quinoline derivatives targeting α2C-adrenoceptors, substitutions at the 3-position of a piperazine (B1678402) ring had a stereospecific beneficial effect on affinity and potency.

However, the importance of stereochemistry is not universal across all quinoline derivatives or all biological activities. In a study of enantiomerically pure 4-aminoalcohol quinoline derivatives, it was found that the length of the side chain was more critical for antibacterial activity than the stereochemistry at the chiral center. ijshr.com This indicates that for some compounds, other molecular features might dominate the interaction with the biological target.

In the case of this compound, there are no chiral centers in the molecule itself. However, if modifications were to be introduced to the nonan-1-one side chain, for example, by adding a substituent to one of the methylene (B1212753) groups, a chiral center could be created. In such a scenario, it would be crucial to investigate the biological activities of the individual enantiomers, as one might be significantly more active or have a better safety profile than the other.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structural requirements for activity.

These models calculate various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) for a set of molecules and use statistical methods to correlate these descriptors with their measured biological activities. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on quinoline Schiff bases as inhibitors of enoyl acyl carrier protein reductase provided insights into the preferred structural features for antitubercular activity. The study indicated that sterically favored regions exist at the 5th, 6th, 7th, and 8th positions of the quinoline ring and that specific electronic properties (electronegative group at C-6, electron-donating group at C-7) are preferred for activity. Another QSAR study on quinoline-amino-piperidine derivatives as DNA gyrase-B inhibitors also yielded statistically significant models that could predict the inhibitory capacity of new analogues. acs.org

QSAR models provide a rational framework for lead optimization. By understanding the key structural determinants of activity, medicinal chemists can prioritize the synthesis of compounds that are predicted to have higher potency, thereby saving time and resources in the drug discovery process. For a compound like this compound, a QSAR study on a series of its analogues could elucidate the optimal length and properties of the side chain and guide further modifications to the quinoline core to enhance a desired biological effect.

Mechanistic Investigations of 1 Quinolin 8 Yl Nonan 1 One S Biological Activity

Elucidation of Molecular Targets and Pathways

While direct studies on 1-(Quinolin-8-YL)nonan-1-one are limited, the extensive research on quinoline (B57606) derivatives provides a basis for predicting its potential molecular targets and the biological pathways it may modulate. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions, both of which are crucial for binding to biological macromolecules. nih.gov Furthermore, the quinoline scaffold is known to interact with a variety of enzymes and receptors, suggesting that this compound could exhibit a broad spectrum of biological activities.

Derivatives of quinoline have been shown to target a range of proteins involved in critical cellular processes. These include enzymes essential for DNA replication and repair, kinases that regulate cell signaling, and transcription factors that control gene expression. nih.govmdpi.com The specific biological response to a quinoline derivative is often determined by the nature and position of its substituents. In the case of this compound, the 8-yl ketone substitution and the nine-carbon chain are key determinants of its potential interactions.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which small molecules exert their biological effects. The quinoline scaffold is a privileged structure in the design of enzyme inhibitors, and various quinoline derivatives have been identified as potent inhibitors of a diverse array of enzymes.

DNA Gyrase and Topoisomerase IV Interactions

Quinolone antibiotics, which share the core quinoline structure, are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ekb.egmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. nih.govacs.org The inhibitory action of quinolones typically involves the formation of a stable ternary complex with the enzyme and DNA, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. ekb.egmdpi.com

While the classic quinolone antibiotics feature a carboxylic acid group at the 3-position and a substituent at the 7-position of the quinoline ring, which are critical for their antibacterial activity, other quinoline derivatives have also been investigated for their ability to inhibit these enzymes. For instance, 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as DNA gyrase inhibitors. nih.gov This suggests that the quinoline scaffold itself can serve as a starting point for the development of novel topoisomerase inhibitors. Although direct evidence for this compound is lacking, its quinoline core raises the possibility of interaction with these bacterial enzymes.

Table 1: Inhibitory Activity of Representative Quinoline Derivatives against DNA Gyrase and Topoisomerase IV

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 8-Methylamino-2-quinolinone derivative (13e) | E. coli DNA gyrase | 0.0017 | nih.gov |

| Novobiocin | E. coli DNA gyrase | 0.017 | nih.gov |

| Ciprofloxacin | E. coli DNA gyrase | Not specified | mdpi.com |

| Hydrazono-quinoline analog (5a) | S. aureus DNA gyrase | 4.56 ± 0.3 | |

| Hydrazono-quinoline analog (5a) | S. aureus Topoisomerase IV | 6.77 ± 0.4 |

This table presents data for structurally related compounds to infer the potential activity of this compound.

DT-Diaphorase (NQO1) Activation

NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme that catalyzes the two-electron reduction of quinones and related compounds. isciii.esnih.gov This enzyme is often overexpressed in tumor cells and is considered a target for cancer therapy. nih.govmdpi.com Certain quinone derivatives can act as substrates for NQO1, leading to their bioreductive activation into cytotoxic species within cancer cells.

Hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for NQO1, with their activation leading to the production of reactive oxygen species (ROS) and subsequent cell death. mdpi.com The cytotoxic activity of these hybrids often correlates with the level of NQO1 expression in cancer cell lines. mdpi.com While this compound is a ketone and not a quinone, the potential for metabolic transformation to a species that could interact with NQO1 cannot be entirely ruled out, though it is less direct than for quinone-based compounds.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. nih.gov Consequently, GSK-3β has emerged as an attractive therapeutic target.

Several classes of quinoline derivatives have been identified as inhibitors of GSK-3β. For instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative featuring a quinolin-8-ol moiety, compound B10, was found to be a potent GSK-3β inhibitor with an IC50 of 66 nM. mdpi.com Furthermore, quinolin-2-one derivatives have also been explored as potential GSK-3β inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.govrsc.org The structure-activity relationship (SAR) studies of these compounds could provide insights into the potential of this compound to interact with GSK-3β. The presence of the quinoline-8-yl moiety in the active compound B10 is particularly noteworthy. mdpi.com

Table 2: Inhibitory Activity of Representative Quinoline Derivatives against GSK-3β

| Compound | IC50 (nM) | Reference |

| B10 (quinolin-8-ol derivative) | 66 ± 2.5 | mdpi.com |

| Quinolone derivative (7c) | 6.68 | nih.gov |

| Quinolone derivative (7e) | 4.68 ± 0.59 | rsc.org |

| Quinolone derivative (7f) | 8.27 ± 0.60 | rsc.org |

| Staurosporine (control) | 16.5 ± 1.2 | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of this compound.

NF-kappaB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. mdpi.commdpi.com Dysregulation of the NF-κB pathway is associated with various inflammatory diseases and cancers, making it a key therapeutic target. cas.ac.cn

A series of N-(quinolin-8-yl)benzenesulfonamides has been identified as suppressors of the NF-κB pathway. nih.govpasteur.fr These compounds were discovered through high-throughput screening and were shown to be potent in cell-based assays, with some exhibiting activity at sub-micromolar concentrations. pasteur.fr The targeted activity of these quinolin-8-yl derivatives appears to be within a common region of the NF-κB pathway. pasteur.fr Additionally, a novel quinoline inhibitor, Q3, has been shown to inhibit the transcription of NF-κB target genes. mdpi.comcas.ac.cn These findings suggest that the quinolin-8-yl scaffold present in this compound could potentially modulate NF-κB signaling.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, migration, and invasion. mdpi.com Aberrant c-Met signaling is implicated in the development and progression of many human cancers, making it a validated target for anticancer drug discovery. rsc.org

A significant number of quinoline derivatives have been developed as c-Met inhibitors. cas.ac.cnmdpi.comnih.gov For example, 3,5-disubstituted and 3,5,7-trisubstituted quinolines have been identified as potent c-Met inhibitors, with some compounds displaying IC50 values of less than 1.0 nM. cas.ac.cnnih.gov The substitution pattern on the quinoline ring is crucial for the inhibitory activity. While the specific substitution of a nonan-1-one group at the 8-position has not been extensively studied in the context of c-Met inhibition, the general ability of the quinoline scaffold to bind to the kinase domain of c-Met suggests that this compound could potentially exhibit inhibitory activity against this enzyme.

Table 3: Inhibitory Activity of Representative Quinoline Derivatives against c-Met Kinase

| Compound | IC50 (nM) | Reference |

| 3,5,7-Trisubstituted quinoline (21a) | <1.0 | nih.gov |

| 3,5,7-Trisubstituted quinoline (21b) | <1.0 | nih.gov |

| 3,5,7-Trisubstituted quinoline (21c) | <1.0 | nih.gov |

| Cabozantinib (control) | 40 | mdpi.com |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Cellular and Subcellular Mechanisms of Action

The biological activity of quinoline derivatives, including this compound, is underpinned by a variety of cellular and subcellular mechanisms. Research into structurally similar compounds has highlighted effects on cell cycle regulation, enzymatic activation within specific organelles, and modulation of specialized cellular processes like phagocytosis.

Studies on quinoline-based thiosemicarbazones have demonstrated a notable impact on cell cycle progression in cancer cells. oncotarget.com For instance, in human colon carcinoma (HCT116) cells, treatment with these compounds led to a significant decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the fraction of cells in the S phase. oncotarget.com

At the subcellular level, certain quinoline compounds, such as 5,8-quinolinedione (B78156) derivatives, are known to activate the enzyme DT-diaphorase (NQO1). mdpi.com This enzyme is found in various cellular compartments, including the cytosol, mitochondria, endoplasmic reticulum, and nucleus, suggesting a broad intracellular sphere of influence. mdpi.com

Furthermore, specific quinoline derivatives have been shown to modulate immune cell functions. A quinoline—(1 H)-on− 3-carboxamide derivative, acting as a CB2 receptor agonist, has been found to regulate the phagocytic activity of microglia. csic.es This indicates a mechanism that extends to influencing neuro-inflammatory processes. csic.es

Table 1: Observed Cellular and Subcellular Mechanisms

| Mechanism | Affected Process/Component | Cell Line/System | Compound Class | Reference |

| Cell Cycle Regulation | Decrease in G0/G1 phase, Increase in S phase | HCT116 Colon Carcinoma | Quinoline-based thiosemicarbazones | oncotarget.com |

| Enzymatic Activation | Activation of DT-diaphorase (NQO1) | Cytosol, Mitochondria, etc. | 5,8-Quinolinedione derivatives | mdpi.com |

| Immune Cell Modulation | Regulation of microglia phagocytosis | Microglia | Quinoline—(1 H)-on− 3-carboxamide | csic.es |

Receptor Binding and Modulation Studies

The interaction of this compound and its analogs with specific receptors is a key area of mechanistic investigation. Studies have pointed towards G protein-coupled receptors (GPCRs), particularly those associated with the endocannabinoid system, as primary targets.

The orphan receptor GPR55, which binds a subset of cannabinoid ligands, has been proposed as a potential target. nih.gov This receptor is activated by endogenous ligands like lysophosphatidylinositol (LPI). nih.gov The designation of GPR55 as a "cannabinoid receptor" is debated, but its interaction with cannabinoid-like molecules is established. nih.gov For some cannabinoid receptor ligands, GPR55 has been identified as an additional pharmacological target. guidetopharmacology.org

The classical cannabinoid receptors, CB1 and CB2, are also significant. nih.gov Synthetic cannabinoids are defined by their ability to bind to these receptors. nih.gov CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly expressed on immune cells. ilae.orgnih.gov Research has identified specific quinoline derivatives that act as potent agonists for the CB2 receptor. For example, a quinoline—(1 H)-on− 3-carboxamide derivative was identified as a CB2 receptor agonist. csic.es

The mode of interaction can be complex, involving not just direct agonism or antagonism but also allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the affinity and efficacy of the endogenous ligand. nih.gov

Table 2: Receptor Interaction Profile for Quinoline-Related Compounds

| Receptor | Type | Interaction Type | Significance | Reference |

| GPR55 | G Protein-Coupled Receptor | Agonism | Potential target for cannabinoid-like ligands | nih.govguidetopharmacology.org |

| CB1 | G Protein-Coupled Receptor | Binding | Mediates psychotropic effects of cannabinoids | nih.govilae.org |

| CB2 | G Protein-Coupled Receptor | Agonism | Modulates immune and inflammatory responses | csic.esilae.org |

Investigation of Downstream Signaling Cascades

Following receptor binding or other cellular interactions, this compound and related compounds can trigger a variety of downstream signaling cascades, profoundly affecting cellular functions like proliferation, survival, and apoptosis.

A prominent mechanism for anticancer quinoline derivatives is the inhibition of receptor tyrosine kinases (RTKs) and their subsequent signaling pathways. The RTK c-MET, for example, is a target for inhibitors like ABN401, which features a quinoline structure. mdpi.com Inhibition of c-MET blocks its autophosphorylation and disrupts downstream pathways. This is evidenced by the decreased expression of pro-survival proteins and the increased cleavage of apoptotic markers like caspase-3 and PARP-1. mdpi.com

Another critical set of signaling nodes are protein tyrosine phosphatases (PTPs), which counterbalance the activity of protein tyrosine kinases. nih.gov SHP2 is a PTP that positively regulates growth factor-mediated signaling, including the MAPK and PI3K/Akt pathways. nih.govnih.gov The inhibition of SHP2's phosphatase activity by specific compounds can block these crucial pro-growth and survival cascades. nih.gov

Signaling through cannabinoid receptors also leads to distinct downstream effects. The activation of the CB2 receptor by a quinoline agonist has been shown to modulate microglia function through the ERK/AKT-Nurr1 signaling pathway. csic.es In other contexts, CB2 receptor activation has been linked to the inhibition of the NLRP3 inflammasome, a key component of the inflammatory response. csic.es Since receptors like GPR55 and CB2 are GPCRs, their activation can engage various G-protein families (e.g., Gq/11, Gs) to modulate second messengers like phospholipase C (PLC) and adenylyl cyclase. nih.govwiley.com

Table 3: Downstream Signaling Pathways Modulated by Quinoline Derivatives

| Pathway/Target | Effect of Compound | Cellular Outcome | Compound Class/Example | Reference |

| c-MET Signaling | Inhibition of autophosphorylation | Inhibition of proliferation, Induction of apoptosis | ABN401 (quinoline derivative) | mdpi.com |

| MAPK and PI3K/Akt | Inhibition via SHP2 | Blockade of cell growth and transformation | PTPase inhibitors | nih.gov |

| ERK/AKT-Nurr1 | Activation via CB2R | Regulation of microglia phagocytosis | CB2R agonist (quinoline derivative) | csic.es |

| NLRP3 Inflammasome | Inhibition via CB2R | Anti-inflammatory effects | Cannabidiol (acts on CB2R) | csic.es |

Pharmacological Research Applications of 1 Quinolin 8 Yl Nonan 1 One and Its Derivatives

Antimicrobial Research Applications

The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of quinoline have been extensively studied for their ability to combat various microbial pathogens, including bacteria and fungi. ekb.egresearchgate.net

Quinoline derivatives have a long history of use as antibacterial agents, with some being developed into broad-spectrum antibiotics. mdpi.comacs.org Research has shown that modifications to the quinoline core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain 8-hydroxyquinoline (B1678124) derivatives have demonstrated bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis and Staphylococcus aureus. scispace.com

The introduction of different substituents on the quinoline ring plays a crucial role in determining the antibacterial potency. For example, some newly synthesized 7-substituted quinolin-8-ol derivatives have shown promising antibacterial properties. researchgate.net Similarly, a series of quinoline-5-sulfonamide (B3425427) derivatives were tested against various bacterial strains, including methicillin-resistant S. aureus (MRSA), with some compounds exhibiting efficacy comparable to existing antibiotics like oxacillin (B1211168) and ciprofloxacin. mdpi.com One study reported that a p-chlorobenzylidene pyrazolylquinolone derivative displayed excellent antimicrobial properties against Proteus vulgaris. wiley.com Another study found that certain N-amino-4,7-dimethy-6-nitroquinoline-2-one derivatives showed antimicrobial activity against E. coli and Staphylococcus aureus. sapub.org

| Derivative Class | Bacterial Strain(s) | Reported Activity |

| p-Chlorobenzylidene pyrazolylquinolone | Proteus vulgaris | Excellent antimicrobial properties wiley.com |

| 4-Chloro-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione | Staphylococcus aureus | Good activity, surpassing the reference antibiotic wiley.com |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | Methicillin-resistant S. aureus (MRSA) | Efficacy comparable to oxacillin/ciprofloxacin mdpi.com |

| 7-Morpholinomethyl-8-hydroxyquinoline | Micrococcus flavus | MIC of 3.9 µg/ml scispace.com |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | Clinical MRSA strains | MIC50 and MIC90 values lower than 7.8 ng/mL nih.gov |

| 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivatives | Escherichia coli, Serratia marcescens, Bacillus subtilis, Staphylococcus aureus | Effective antimicrobial activities nih.gov |

In addition to their antibacterial effects, quinoline derivatives have been investigated for their potential as antifungal agents. nih.govresearchgate.net The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a known pharmacophore for antifungal activity. nih.gov Studies have shown that derivatives of 8-HQ can be effective against a range of fungal pathogens. For example, certain 5-alkoxymethyl-8-quinolinol compounds exhibit greater activity against fungal strains than the parent 8-HQ molecule. scispace.com

A novel 8-hydroxyquinoline derivative featuring a triazole core at the 5-position demonstrated significant antifungal activity against various pathogens, including Candida species, dermatophytes, and Fusarium solani, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL. mdpi.com This highlights the potential for developing potent antifungal drugs by modifying the quinoline scaffold. Furthermore, certain quinolinone derivatives have shown excellent antifungal activity against Candida albicans, even surpassing the standard drug fluconazole (B54011). wiley.com Another study reported that 8-quinolinamines displayed promising antifungal activities against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. acs.org

| Derivative | Fungal Strain(s) | Reported Activity (MIC) |

| 5-Triazole 8-hydroxyquinoline derivative | Candida species, dermatophytes, Fusarium solani | 0.5 - 4 µg/mL mdpi.com |

| Pyrano[3,2-c]quinoline derivative (Compound 21) | Candida albicans | Excellent activity, higher than fluconazole wiley.com |

| 8-Quinolinamines | Candida albicans | 4.93−19.38 μg/mL acs.org |

| 8-Quinolinamines | Candida glabrata | 3.96−19.22 μg/mL acs.org |

| 8-Quinolinamines | Candida krusei | 2.89−18.95 μg/mL acs.org |

| 8-Quinolinamines | Cryptococcus neoformans | 0.67−18.64 μg/mL acs.org |

| 8-Quinolinamines | Aspergillus fumigatus | 6.0−19.32 μg/mL acs.org |

| 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative (Compound 6m) | Saccharomyces cerevisiae | Potent antifungal properties at 400 µg/mL nih.gov |

Antimalarial Research Applications

The quinoline ring is a cornerstone in the history of antimalarial drug development, with quinine (B1679958) being one of the oldest and most well-known treatments for malaria. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarial agents. nih.gov

Researchers have explored various modifications of the quinoline scaffold to create compounds effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the malaria parasite. nih.gov For instance, quinoline chalcones and quinoline-pyrimidine hybrids have been synthesized and evaluated for their antiplasmodial properties. nih.govmdpi.com Hybrid molecules combining the quinoline core with other pharmacophores, such as ferrocene (B1249389) or 1,2,4-trioxolane, have also shown promise. nih.govmdpi.com One study found that certain 8-quinolinamines exhibited potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. acs.org Specifically, N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine showed an IC50 of 20 ng/mL for the D6 strain and 22 ng/mL for the W2 clone of P. falciparum. acs.org

| Derivative Class/Compound | Plasmodium Strain(s) | Reported Activity (IC50) |

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | P. falciparum (D6 strain) | 20 ng/mL acs.org |

| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | P. falciparum (W2 strain) | 22 ng/mL acs.org |

| Quinolone-based hybrids | P. falciparum (RKL-2 and RKL-9 strains) | RKL-2: 0.391 - 1.033 µg/mL, RKL-9: 0.684 - 1.778 µg/mL mdpi.com |

| Quinoline-β-lactam hybrid compounds | P. falciparum (W2 strain) | Potent compounds varied between 80 and 94 nM mdpi.com |

Anticancer Research Applications

The quinoline scaffold has emerged as a privileged structure in the design of novel anticancer agents. ekb.eg Quinoline derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and topoisomerase. ekb.egmdpi.com

Numerous studies have reported the synthesis and evaluation of quinoline derivatives with potential anticancer activity. For example, hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety have been synthesized and shown to have cytotoxic effects against cancer cell lines, with some derivatives showing higher activity than others based on the substituents on the quinoline ring. mdpi.com Another study reported on a series of quinoline-amidrazone hybrids, with some compounds exhibiting strong activity against lung (A549) and breast (MCF-7) cancer cell lines. pensoft.net Furthermore, a novel quinoline derivative, 91b1, was found to have a significant anticancer effect in vitro and in vivo, potentially through the downregulation of the gene Lumican. mdpi.com

| Derivative Class/Compound | Cancer Cell Line(s) | Reported Activity (IC50) |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids | Lung cancer (A549) | High activity observed mdpi.com |

| Quinoline-amidrazone hybrid (Compound 10d) | Lung cancer (A549) | 43.1 µM pensoft.net |

| Quinoline-amidrazone hybrid (Compound 10g) | Breast cancer (MCF-7) | 59.1 µM pensoft.net |

| 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (Compound 3c) | Amelanotic melanoma (C-32), Breast adenocarcinoma (MDA-MB-231), Lung adenocarcinoma (A549) | High activity against all three cancer lines mdpi.com |

| 6-amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivatives | Breast cancer (MDA-MB-231) | Significant decline in colony number and size nih.gov |

Anti-inflammatory Research

Quinoline derivatives have also been investigated for their anti-inflammatory properties. nih.govcardiff.ac.uk These compounds can exert their effects by inhibiting various inflammatory mediators. cardiff.ac.uk For instance, some quinoline-based derivatives have shown selectivity towards cyclooxygenase-2 (COX-2) over COX-1, which is a desirable characteristic for anti-inflammatory drugs. cardiff.ac.uk

Research has focused on synthesizing hybrid molecules that combine the quinoline scaffold with known anti-inflammatory drugs. A study on ibuprofen-quinoline conjugates revealed that several of these compounds possessed significant anti-inflammatory properties in a carrageenan-induced rat paw edema model, with their potency increasing over time. cardiff.ac.uk Another study investigated the anti-inflammatory effect of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, and found that it could reduce levels of inflammatory mediators in a methotrexate-induced inflammation model. nih.gov

Neuroprotective Research Applications

The potential neuroprotective effects of quinoline derivatives are an emerging area of research. scispace.com Some compounds within this class have been investigated for their utility in treating central nervous system diseases and disorders, including neurodegenerative conditions. google.com The mechanism of action for neuroprotection can be varied, with some compounds acting as antioxidants or iron-chelating agents. nih.govwayne.edu

For example, 8-hydroxyquinoline and its derivatives are known for their iron-chelating properties, which can be beneficial in neuroprotection. nih.gov Research has also explored the development of multifunctional molecules, such as dopamine (B1211576) D2/D3 agonists with iron chelation and antioxidant properties, for potential application in neuroprotective therapy for Parkinson's disease. wayne.edu Another area of investigation involves the neuroprotective effects of polyphenolic compounds on quinolinic acid-induced excitotoxicity in human neurons, where some compounds were able to attenuate the harmful effects. nih.gov

Other Therapeutic Research Avenues

Beyond more established applications, the versatile quinoline structure is the subject of ongoing research into various other therapeutic areas.

The quinoline nucleus is a privileged scaffold in the search for new antiviral agents, with derivatives showing activity against a wide range of viruses including Dengue, Zika, HIV, and Hepatitis C. nih.govnih.govresearchgate.net Research focuses on modifying the quinoline core to enhance potency and selectivity against viral targets.

Two novel 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives demonstrated significant dose-dependent inhibitory activity against Dengue virus serotype 2 (DENV2) in vitro. nih.govmdpi.com The iso-propyl substituted derivative showed a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM, while the iso-butyl derivative was even more potent with an IC₅₀ of 0.49 µM. mdpi.com Other investigations have confirmed that 8-hydroxyquinoline (8-HQ) derivatives can be potent inhibitors of the DENV2 protease NS2B/NS3. nih.gov

In research targeting the Zika virus (ZIKV), 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit ZIKV replication. nih.gov Specifically, compounds designated 141a and 142 showed stronger anti-ZIKV activity in the sub-micromolar range than the approved drug mefloquine (B1676156). nih.gov Compound 141a, in particular, had a selectivity index four times higher than that of mefloquine, indicating a more favorable profile of antiviral activity versus cellular toxicity. nih.gov

Quinolinonyl non-diketo acid derivatives have been rationally designed as inhibitors of the ribonuclease H (RNase H) function of the HIV-1 reverse transcriptase, a key enzyme for viral replication. nih.gov These compounds were found to be active at micromolar concentrations in inhibiting both the enzyme and viral replication. nih.gov

| Derivative Compound | Viral Target | Key Finding | Reference |

|---|---|---|---|

| 2-iso-Propyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC₅₀ = 3.03 µM | mdpi.com |

| 2-iso-Butyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC₅₀ = 0.49 µM | mdpi.com |

| 2,8-bis(Trifluoromethyl)quinoline Derivatives (141a, 142) | Zika Virus (ZIKV) | More potent than mefloquine at sub-micromolar concentrations. | nih.gov |

| Quinolinonyl Non-Diketo Acids | HIV-1 Ribonuclease H | Active inhibitors of viral replication at micromolar concentrations. | nih.gov |

Quinoline derivatives have historically been prominent in the fight against parasitic diseases, most notably malaria. nih.gov Modern research continues to explore this scaffold for activity against a variety of parasites.

The synthesis of quinoline-chalcone and quinoline-chromone hybrids has yielded compounds with significant activity against Leishmania (V) panamensis and Trypanosoma cruzi. researchgate.net One quinoline-chromone hybrid, compound 20 , was the most active against both parasites, with a half-maximal effective concentration (EC₅₀) of 6.11 µg/mL against L. (V) panamensis and 4.09 µg/mL against T. cruzi. researchgate.net Several of the synthesized hybrid compounds demonstrated better activity than the standard anti-leishmanial drug meglumine (B1676163) antimoniate, and two compounds (20 and 23 ) were more active than the current anti-trypanosomal drug benznidazole. researchgate.net

In other studies, newly synthesized 7-chloroquinoline (B30040) derivatives showed moderate to high antimalarial activity, with six compounds exhibiting an IC₅₀ below 50 µM. semanticscholar.org The mechanism for some quinoline-based antiparasitic agents is thought to involve their accumulation in the acidic vacuoles of fungi or lysosomes of mammalian cells, thereby impairing cellular function. google.com

| Derivative Compound | Parasite Target | Key Finding (Activity) | Reference |

|---|---|---|---|

| Quinoline-chromone hybrid (20) | Leishmania (V) panamensis | EC₅₀ = 6.11 µg/mL | researchgate.net |

| Quinoline-chromone hybrid (20) | Trypanosoma cruzi | EC₅₀ = 4.09 µg/mL | researchgate.net |

| Quinoline-chromone hybrid (23) | Trypanosoma cruzi | Higher activity than benznidazole. | researchgate.net |

| 7-Chloroquinoline derivatives | Plasmodium (Malaria) | Six compounds showed IC₅₀ < 50 µM. | semanticscholar.org |

The ability of the quinoline structure to interact with the active sites of enzymes makes it a valuable template for designing specific inhibitors for therapeutic intervention.

Derivatives of N-(8-hydroxyquinolin-5-yl)alkylamide have been evaluated as potential inhibitors of matrix metalloproteinases MMP-2 and MMP-9, which are involved in cancer metastasis. mdpi.com Compounds with substituents at the C-7 position of the quinoline ring showed IC₅₀ values against MMP-2 in the range of 0.81–10 mM. mdpi.com

In the field of oncology, quinoline-8-sulfonamide (B86410) derivatives have been designed as inhibitors of the M2 isoform of Pyruvate Kinase (PKM2), an enzyme critical to the altered metabolism of tumor cells. mdpi.com Docking studies confirmed that these compounds could effectively bind to the enzyme, presenting a promising strategy for developing selective anti-cancer agents. mdpi.com

Furthermore, quinolinonyl non-diketo acid derivatives have been shown to be selective inhibitors of HIV-1 Ribonuclease H (RNase H). nih.gov Research combining docking studies, site-directed mutagenesis, and magnesium titration experiments demonstrated that these compounds work by coordinating the essential Mg²⁺ cofactors in the enzyme's catalytic site. nih.gov Similarly, 8-hydroxyquinoline derivatives have been identified as strong in vitro inhibitors of the West Nile virus protease and the DENV2 protease NS2B/NS3. nih.gov

| Derivative Compound | Enzyme Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| N-(8-hydroxyquinolin-5-yl)alkylamides | MMP-2 / MMP-9 | Oncology | IC₅₀ values in the millimolar range. | mdpi.com |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Oncology | Designed as selective inhibitors of a tumor-specific enzyme. | mdpi.com |

| Quinolinonyl Non-Diketo Acids | HIV-1 Ribonuclease H (RNase H) | Antiviral (HIV) | Inhibit enzyme by coordinating Mg²⁺ cofactors. | nih.gov |

| 8-Hydroxyquinoline derivatives | DENV2 Protease NS2B/NS3 | Antiviral (Dengue) | Identified as strong in vitro inhibitors. | nih.gov |

The quinoline scaffold possesses interesting photophysical properties that are exploited in the development of fluorescent molecules for bioimaging. crimsonpublishers.comcrimsonpublishers.com These molecular probes are indispensable, non-invasive tools for visualizing and characterizing biological phenomena at the molecular level. crimsonpublishers.com

Quinoline-based fluorescent probes have been developed for a variety of applications. crimsonpublishers.com For instance, a two-photon fluorescent probe was created to visualize changes in intracellular viscosity in HeLa cells and zebrafish. crimsonpublishers.com Other probes have been designed for the selective detection of lipid droplets in living cells and for sensing the presence of specific metal ions, such as Al³⁺. crimsonpublishers.com

The detection of zinc ions (Zn²⁺) is a particularly active area of research for quinoline probes. nanobioletters.com Derivatives of 8-amidoquinoline and 8-hydroxyquinoline are common fluorogenic chelators for Zn²⁺. nanobioletters.comnih.gov These sensors operate through mechanisms like internal charge transfer (ICT) or chelation-enhanced fluorescence (CHEF), where the weak fluorescence of the quinoline compound increases significantly upon binding to the metal ion. nanobioletters.comnih.gov Such probes have been used for fluorescence imaging in live cells and have detection limits in the nanomolar range. nanobioletters.com These tools are crucial for studying DNA structure, hybridization, and interactions with other molecules. rsc.org

| Probe Type | Target Analyte/Process | Application/System | Key Feature | Reference |

|---|---|---|---|---|

| Two-photon fluorescent probe | Viscosity | HeLa cells, zebrafish | "Off-on" fluorescence response to viscosity changes. | crimsonpublishers.com |

| Multiphoton fluorescent probe | Lipid droplets | Live cells | Selective detection and imaging. | crimsonpublishers.com |

| Naphthalimide appended isoquinoline (B145761) Schiff base | Aluminum ions (Al³⁺) | Living cells | Reversible "turn-on" fluorescence. | crimsonpublishers.com |

| 8-Amidoquinoline & 8-Hydroxyquinoline derivatives | Zinc ions (Zn²⁺) | Environmental and biological systems, HeLa cells | High selectivity and sensitivity with nanomolar detection limits. | nanobioletters.comnih.gov |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Analysis and Purification

Chromatographic methods are indispensable for separating 1-(Quinolin-8-YL)nonan-1-one from reaction mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like quinoline (B57606) derivatives. nih.govresearchgate.net In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the identification of the compound. nih.gov

The analysis of quinoline derivatives in various matrices, such as textiles and honey, has been successfully demonstrated using GC-MS. nih.govnih.gov For instance, a method involving ultrasound-assisted solvent extraction followed by GC-MS analysis has been developed for the determination of quinoline and its derivatives in clothing. nih.gov Similarly, GC coupled with time-of-flight accurate mass spectrometry (TOF-MS) has been employed to identify quinoline alkaloids in honey, showcasing the technique's high resolution and accuracy. nih.gov

Specific parameters for GC-MS analysis of quinoline derivatives often involve:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Capillary columns such as SPBTM-5 | rsc.org |

| Injector Temperature | 250 °C | rsc.org |

| Carrier Gas | Helium | rsc.orguin-alauddin.ac.id |

| Ionization Mode | Electron Ionization (EI) | nih.govrsc.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | nih.govrsc.org |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and quantification of non-volatile or thermally labile compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. researchgate.netwho.int In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

HPLC methods have been developed for the simultaneous determination of various quinoline derivatives in different samples. who.intnih.gov The purity of synthesized compounds, including those with a quinoline moiety, is often assessed by HPLC, with purities typically exceeding 97% being reported. Furthermore, HPLC is instrumental in quantitative analysis, allowing for the precise determination of the concentration of a compound in a sample. researchgate.net

Key parameters for a typical HPLC analysis of quinoline derivatives include:

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase C18 | who.int |

| Mobile Phase | Methanol/water or Acetonitrile/water mixtures, often with pH adjustment | who.intmdpi.com |

| Detection | UV detection at a specific wavelength (e.g., 220 nm or 225 nm) | who.intresearchgate.net |

| Flow Rate | Typically around 0.7-1.0 mL/min | who.int |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. nih.govuncw.edu

¹H NMR: The ¹H NMR spectrum of a quinoline derivative will show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the nonan-1-one chain. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide information about the connectivity of the atoms. For example, the aromatic protons of the quinoline ring typically appear in the downfield region (around 7.0-9.0 ppm), while the aliphatic protons of the nonanoyl chain will be found in the upfield region. mdpi.comrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbonyl carbon (C=O) is particularly characteristic and appears significantly downfield (around 170-210 ppm). mdpi.comscielo.org.bo The carbons of the quinoline ring will have signals in the aromatic region (approximately 120-150 ppm), while the aliphatic carbons of the side chain will resonate at higher field. rsc.orgresearchgate.net

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Quinoline Aromatic Protons | 7.3 - 8.9 | 120 - 150 | mdpi.comrsc.org |

| Aliphatic Protons (α to C=O) | ~2.8 - 3.6 | ~35 - 45 | rsc.org |

| Carbonyl Carbon (C=O) | - | ~173 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds within the structure.

Key expected IR absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Ketone) Stretch | ~1685 - 1715 | rsc.orgmdpi.com |

| C=C and C=N (Aromatic Ring) Stretches | ~1500 - 1600 | mdpi.commdpi.com |

| C-H (Aromatic) Stretch | ~3000 - 3100 | mdpi.com |

| C-H (Aliphatic) Stretch | ~2850 - 2960 | mdpi.com |

The analysis of the IR spectra of various quinoline derivatives confirms the presence of these characteristic peaks. mdpi.comacs.orgresearchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₁₈H₂₃NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the intermolecular interactions that govern its packing in the solid state.

For this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process would involve dissolving the purified compound in an appropriate solvent or solvent mixture and allowing for slow evaporation or cooling to promote crystal growth.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the electron density distribution, which is then used to build a model of the molecular structure.

While specific experimental crystallographic data for this compound is not publicly available, a hypothetical dataset based on common parameters for organic molecules is presented in the table below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₈H₂₃NO |

| Formula Weight | 269.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.12(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.201 |

| R-factor | < 0.05 |

The successful determination of the crystal structure would provide invaluable insights into the planarity of the quinoline ring, the conformation of the nonan-1-one side chain, and any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, that might be present in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This analysis provides an empirical formula, which can be compared with the theoretical composition calculated from the molecular formula to assess the purity of the sample.

For this compound (C₁₈H₂₃NO), the theoretical elemental composition can be calculated as follows:

Carbon (C): (18 * 12.011) / 269.38 * 100% = 80.25%

Hydrogen (H): (23 * 1.008) / 269.38 * 100% = 8.61%

Nitrogen (N): (1 * 14.007) / 269.38 * 100% = 5.20%

Oxygen (O): (1 * 15.999) / 269.38 * 100% = 5.94% (typically determined by difference)

Experimentally, a small, accurately weighed sample of the compound would be subjected to combustion analysis. The amounts of carbon dioxide, water, and nitrogen gas produced are measured, from which the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

A research publication's supplementary information for a compound with the same molecular formula (C₁₈H₂₃NO) provides the following elemental analysis data, which can be considered as a reference, although it is not definitively confirmed to be for this compound.

Elemental Analysis Data for a C₁₈H₂₃NO Compound

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 80.26 | 81.26 |

| Hydrogen (H) | 8.61 | 8.64 |

| Nitrogen (N) | 5.20 | 4.78 |

The agreement between the found and theoretical values, typically within ±0.4%, is a strong indicator of the sample's purity and the correctness of its assigned molecular formula. Discrepancies outside this range might suggest the presence of impurities or that the compound's actual composition is different from what is proposed.

Computational and in Silico Approaches in Quinoline Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential drug-target interactions.

Research Findings: While no specific docking studies for 1-(Quinolin-8-YL)nonan-1-one are publicly available, the methodology is widely applied to the quinoline (B57606) scaffold. For instance, studies on novel quinoline-based bis-chalcones have used molecular docking to predict their binding energies within the active sites of proteins involved in carcinogenic pathways. nih.gov Similarly, docking has been employed to guide the synthesis of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives as potential inhibitors of coagulation factors Xa and XIa. mdpi.com

For this compound, a typical molecular docking workflow would involve:

Target Identification: Selecting potential protein targets based on the activities of structurally similar compounds. Given the diverse biological activities of quinolines, targets could range from bacterial enzymes to human kinases or receptors. nih.govrevistadechimie.ro

Model Preparation: Obtaining the 3D structures of the selected protein targets from databases like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using software to fit the ligand into the protein's binding site, generating multiple possible binding poses.

Scoring and Analysis: Ranking the poses based on a scoring function, which estimates the binding affinity. The resulting poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the quinoline ring and the protein's amino acid residues. biointerfaceresearch.com

| Parameter | Description | Example Application for this compound |

| Binding Affinity (kcal/mol) | An estimation of the strength of the ligand-receptor interaction. Lower values indicate stronger binding. | Predicting the binding strength to a target like glutamate (B1630785) racemase. nih.gov |

| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds (e.g., H-bonds) with the ligand. | Identifying interactions between the quinoline nitrogen or carbonyl oxygen and residues like Tyrosine or Serine. |

| Binding Pose | The predicted 3D orientation of the ligand within the active site. | Visualizing how the nonanoyl tail fits into a hydrophobic pocket of the target protein. |

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine the electronic properties of a molecule. These calculations provide insights into molecular structure, stability, and reactivity. bioline.org.br

Research Findings: For this compound, several molecular properties have been computed and are available in public databases. nih.gov These properties, known as reactivity descriptors, help predict how the molecule will behave in chemical reactions.

Key quantum chemical descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and is related to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to act as an electron donor. bioline.org.br

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and relates to the ability to accept electrons. A lower E_LUMO value indicates a greater propensity to act as an electron acceptor. bioline.org.br

Energy Gap (E_LUMO - E_HOMO): The energy gap is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. bioline.org.br

Studies on other quinoline derivatives have used these DFT-calculated parameters to explain their corrosion inhibition properties, where electron donation and acceptance capabilities are key to the interaction with a metal surface. bioline.org.brresearchgate.net

| Computed Property | Value | Source |

| Molecular Formula | C18H23NO | PubChem nih.gov |

| Molecular Weight | 269.4 g/mol | PubChem nih.gov |

| XLogP3-AA | 5.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. arxiv.org In drug discovery, MD is used to study the stability of a ligand-protein complex, observe conformational changes in both the ligand and the protein, and refine binding energy calculations. nih.govbnl.gov

Research Findings: While no MD simulations have been published for this compound, research on other quinoline derivatives highlights the utility of this method. For example, MD simulations have been used to investigate potential quinoline-based inhibitors of the acetylcholinesterase enzyme, which is relevant to Alzheimer's disease. nih.gov These simulations assess the dynamic behavior and stability of the quinoline derivative within the enzyme's active site over a period of nanoseconds.

An MD simulation of this compound docked into a target protein would analyze:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time. A stable RMSD indicates the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid upon ligand binding.

Binding Free Energy: Calculated using methods like MM/PBSA to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Conformational Analysis: Examining the flexibility of the nonanoyl chain and its preferred conformations within the binding pocket. rsc.orgvu.lt

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling is used to identify these key features and screen large compound libraries for molecules that match the model. nih.govresearchgate.net

Research Findings: Pharmacophore models are frequently developed for classes of compounds like quinolines to aid in the discovery of new leads. researchgate.net A pharmacophore model for a series of active quinoline compounds might include features such as:

Aromatic Ring (AR) feature for the quinoline core.

Hydrogen Bond Acceptor (HBA) for the nitrogen atom in the quinoline ring and the carbonyl oxygen.

Hydrophobic (HY) feature representing the long alkyl chain.

Such a model, once generated and validated, could be used as a 3D query to screen virtual databases for other compounds that possess these features in the correct spatial arrangement, potentially identifying novel active molecules. nih.govnih.gov

Predictive Modeling of Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

Research Findings: QSAR models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a group of related compounds with known biological activity. bioline.org.br A statistical model (e.g., multiple linear regression) is then created to predict the activity of new, untested compounds.

For quinolines, QSAR models have been developed to predict activities such as corrosion inhibition and anticancer effects. bioline.org.brresearchgate.net To apply this to this compound, one would need a dataset of structurally similar quinoline-ketones with measured biological activity against a specific target. Descriptors for this compound (e.g., molecular weight, logP, E_HOMO, dipole moment) would be calculated and fed into the established QSAR model to predict its activity. bioline.org.br Software tools can also predict entire biological activity spectra based on structural similarity to a large database of known bioactive compounds. way2drug.com

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Quinoline-Based Compounds

The future of quinoline (B57606) chemistry lies in the development of novel and efficient synthetic methodologies to create next-generation compounds with enhanced potency, selectivity, and drug-like properties. Researchers are moving beyond traditional synthesis methods like the Skraup and Friedländer syntheses, which often require harsh conditions. tandfonline.comorientjchem.org The focus is shifting towards greener, more sustainable approaches.

Key areas of innovation in synthesis include:

Green Chemistry Approaches : The use of environmentally benign solvents like water and ethanol, microwave-assisted synthesis, and catalyst-free methods are being explored to reduce waste and energy consumption. tandfonline.com

Catalytic Systems : The development of novel catalysts, including organocatalysts and transition-metal catalysts, allows for more precise control over the synthesis of complex quinoline derivatives. nih.gov

Molecular Hybridization : A promising strategy involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic modes of action. nih.gov This approach has been used to develop dual-target inhibitors, for example, against EGFR and HER-2 in cancer therapy. rsc.org

Recent synthetic strategies for quinoline derivatives are summarized in the table below.

| Synthetic Method | Key Features | Example Application |

| Skraup Synthesis | Traditional method using aniline (B41778), glycerol, and an oxidizing agent. tandfonline.com | Synthesis of unsubstituted quinoline. rsc.orgnih.gov |

| Friedländer Synthesis | Condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. orientjchem.orgnih.gov | Preparation of polysubstituted quinolines. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions, often in greener solvents. tandfonline.com | Rapid synthesis of quinoline derivatives in water or ethanol. tandfonline.com |

| Mannich Reaction | Used for the synthesis of quinoline derivatives, including those with antibacterial properties. nih.govmdpi.com | Preparation of 5-chloro-quinoline-8-ol derivatives. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives have a long history of use as antimalarial and antibacterial agents. bohrium.comnih.gov However, ongoing research continues to uncover new biological targets and therapeutic applications for this versatile class of compounds. The ability to easily modify the quinoline core allows for the fine-tuning of their biological activity against a wide range of diseases. mdpi.com

Future research will likely focus on:

Oncology : Many quinoline-based compounds are being investigated as potent anticancer agents. rsc.org They can act as kinase inhibitors, targeting signaling pathways that drive tumor growth and progression. nih.gov Dual-targeting of receptors like EGFR and HER-2 is a particularly promising strategy. rsc.orgbohrium.com

Neurodegenerative Diseases : Certain quinoline derivatives are being explored for their potential in treating conditions like Alzheimer's disease. nih.gov

Infectious Diseases : With the rise of drug-resistant pathogens, there is a critical need for new antimicrobial agents. Quinolines continue to be a valuable scaffold for the development of novel antibacterial, antifungal, and antiviral drugs. nih.govbenthamscience.com

Inflammatory Diseases : Recent studies have identified novel quinoline analogues as potent inhibitors of the NLRP3 inflammasome, suggesting their potential in treating a range of inflammatory conditions. nih.gov

Advanced Mechanistic Characterization

A deeper understanding of how quinoline-based compounds interact with their biological targets is crucial for the design of more effective and safer drugs. Advanced analytical and computational techniques are being employed to elucidate their mechanisms of action.

Key approaches include:

Structural Biology : Techniques like X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding of quinoline derivatives to their target proteins.

Molecular Docking and Dynamics Simulations : Computational methods are used to predict and analyze the interactions between quinoline compounds and their biological targets at the molecular level. mdpi.com These simulations can help in understanding structure-activity relationships (SAR).

Cell-Based Assays : A variety of cell-based assays are used to study the effects of quinoline derivatives on cellular processes, such as apoptosis, cell cycle progression, and signal transduction. rsc.org For example, some quinoline compounds have been shown to induce apoptosis by activating caspases and modulating the expression of apoptotic proteins. rsc.org

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to quinoline chemistry is a rapidly growing area. mdpi.com These technologies can significantly accelerate the identification and optimization of new drug candidates.

AI and ML are being used for:

Virtual Screening : AI algorithms can screen vast libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target. azoai.com

De Novo Drug Design : Generative AI models, such as Generative Adversarial Networks (GANs), can design novel quinoline-based molecules with desired drug-like properties. azoai.comnih.gov The MedGAN model, for instance, has been successfully used to generate novel quinoline scaffolds. nih.gov

Predictive Modeling : ML models can predict the pharmacokinetic and toxicological properties of quinoline derivatives, helping to identify promising candidates early in the drug discovery process and reduce the likelihood of late-stage failures. mdpi.comresearchgate.net

The impact of AI and ML on quinoline drug discovery is highlighted by the ability of these technologies to analyze massive datasets and identify complex patterns that may not be apparent to human researchers. mednexus.org

Collaborative Research Initiatives in Quinoline Chemistry

The complexity of modern drug discovery necessitates a collaborative approach. The future of quinoline research will be characterized by increased collaboration between academic institutions, pharmaceutical companies, and research foundations. preprints.orgnih.gov

Key aspects of these collaborative efforts include:

Open Science and Data Sharing : Initiatives that promote the sharing of research data and chemical libraries can accelerate the pace of discovery by allowing researchers to build upon each other's work. researchgate.net

Public-Private Partnerships : Collaborations between academic researchers and industry partners can help to bridge the gap between basic research and the clinical development of new drugs.

Interdisciplinary Research : The development of new quinoline-based therapies requires expertise from a wide range of disciplines, including synthetic chemistry, pharmacology, biology, and computational science. mdpi.com Special issues in scientific journals and dedicated conferences facilitate the exchange of knowledge and foster these interdisciplinary collaborations. mdpi.commdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.